Home > Products > Screening Compounds P4242 > Methyl 3-(3-Hydroxyphenyl)butanoate
Methyl 3-(3-Hydroxyphenyl)butanoate - 1142234-38-5

Methyl 3-(3-Hydroxyphenyl)butanoate

Catalog Number: EVT-2509370
CAS Number: 1142234-38-5
Molecular Formula: C11H14O3
Molecular Weight: 194.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-3-Ethyl-3-(3-Hydroxyphenyl)-Hexahydro-1H-Azepin Hydrochloride

  • Compound Description: This compound is a hexahydro-1H-azepin derivative containing a 3-hydroxyphenyl substituent. It was synthesized from m-methoxyacetophenone in a multi-step process. []

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

  • Compound Description: This compound is an antioxidant synthesized from 2,6-di-tert-butylphenol and methyl acrylate. Its structure reveals steric strain between the ortho tert-butyl substituents and the phenolic OH group, which nevertheless participates in intermolecular hydrogen bonding. []

2-Methyl-3-(3,5-Diallyl-4-Hydroxyphenyl)-4-Quinazolones

  • Compound Description: This class of compounds was synthesized and evaluated for potential anticonvulsant activity. []

(±)-Methyl-3-(Oxiran-2-yl)butanoate

  • Compound Description: This compound serves as a key intermediate in the stereoselective synthesis of a piperidine derivative, which in turn is a crucial intermediate for synthesizing (+)-tofacitinib. []

3-(3-Hydroxyphenyl)-5-[(Methylmercapto)methyl]-N-n-Propylpiperidine

  • Compound Description: This compound is a derivative of the dopamine autoreceptor agonist 3-PPP, designed to enhance potency. Despite the structural modification, it did not exhibit the anticipated potency increase. []

(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic is a potent and selective κ opioid receptor antagonist. [] [] [] [] []

N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide and its Analogues

  • Compound Description: This series of compounds represents a novel class of κ opioid receptor antagonists. []

Methyl 3-[3-tert-butyl-5-(6-chloro-1-oxybenzotriazol-2-yl)-4-hydroxy­phen­yl]propionate

  • Compound Description: This compound is characterized by intramolecular O—H⋯O and O—H⋯N hydrogen bonds. []

N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines

  • Compound Description: These compounds act as opioid receptor antagonists, with the antagonist properties being independent of the N-substituent. [] [] []

(3S,4R)‐3,4‐Dihydro‐4‐(2,3‐dihydro‐2‐methyl‐3‐oxo‐pyridazin‐6‐Yl)oxy‐3‐hydroxy‐6‐(3‐hydroxyphenyl)sulphonyl‐2,2,3‐trimethyl‐2H‐benzo[b]pyran

  • Compound Description: This potassium channel opener is prepared in an optimized six-step linear sequence involving an asymmetric epoxidation as the key step. []

Methyl -6-[2-(4-Hydroxyphenyl) -2-((1-Phenylethylidene) Amino) Acetamido] -2,2-Dimethyl-5—Oxo-1-Thia-4-Azabicyclo [3.2.0] Heptane-3-Carboxyylate

  • Compound Description: This Schiff base ligand forms complexes with various metal ions, exhibiting antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. []

4β-Methyl-5-(3-hydroxyphenyl)morphans

  • Compound Description: These compounds exhibit varying degrees of opioid agonist/antagonist activity depending on the substituents at the 7α-position. They are derived from N-phenylpropyl-4β-methyl-5-(3-hydroxyphenyl)morphan, a pure opioid receptor antagonist. [] [] [] [] []

Organotellurium(IV) Complexes of 1-Methyl-3-(p-Tolylimino)Indolin-2-One Schiff Base

  • Compound Description: These complexes, containing a 1-methyl-3-(p-tolylimino)indolin-2-one Schiff base ligand, were synthesized and characterized, exhibiting distorted octahedral geometry. []

5-Acetyl-4-(3-hydroxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one

  • Compound Description: This pyrimidine derivative forms chains through N-H⋯O hydrogen bonds, further connecting into sheets via O-H-Cl hydrogen bonds. []

(E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate

  • Compound Description: This acrylate derivative, stabilized by hydrogen bonding and C-H…π interactions, is synthesized via a one-pot three-component reaction. []

4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate

  • Compound Description: This Schiff base ester is characterized by its IR, 1H NMR, 13C NMR, and MS spectroscopic data. []

3-Methyl-4-(3-hydroxyphenyl)piperazines

  • Compound Description: This class of compounds, including JDTic, are identified as opioid receptor antagonists. [] [] [] []

4-{[(3- Substituted Phenyl)Imino]Methyl}-3-Hydroxyphenyl Octadecanoate

  • Compound Description: These Schiff base esters exhibit direct isotropization and their mesophase formation is influenced by substituents on the aniline fragment. [] []

(+/-)-N-Methyl-N-(1-methyl-3,3-diphenylpropyl) Formamide

  • Compound Description: This formamide undergoes biotransformation, leading to various metabolites, including phenolic and carbinolamide glucuronides. [] []

6-(3-Hydroxyphenyl)-3-Azabicyclo[3.1.0]Hexane and 3-Methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptanes

  • Compound Description: These conformationally constrained analogues of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists were synthesized to investigate the active conformation. []

4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP)

  • Compound Description: A major active metabolite of bisphenol A, this compound exhibits toxicity in pancreatic β-cells, triggering cell death through specific apoptotic pathways. []

(4aS*,12aR*)-4a-(3-Hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (TAN-67)

  • Compound Description: TAN-67 represents a highly selective nonpeptide δ-opioid receptor agonist exhibiting antinociceptive activity. []

ARD-353 [4-((2R,5S)-4-(R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-ylmethyl)benzoic Acid]

  • Compound Description: ARD-353 is a novel nonpeptide δ receptor agonist that has shown cardioprotective effects by reducing myocardial infarct size without significant central nervous system effects. [] []

4-hydroxy-3-((2E)-3-(4-hydroxyphenyl)prop-2-enoyl)-6-methyl-2H-pyran-2-one

  • Compound Description: This compound, derived from dehydroacetic acid and 4-hydroxybenzaldehyde, forms complexes with various transition metals, showing enhanced antibacterial and antifungal activities compared to the free ligand. []

5-Methyl-3-(2-hydroxyphenyl)pyrazole

  • Compound Description: This tridentate ONN donor ligand forms various mononuclear metal complexes. []

(-)-1-(3-Hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and Its 7-endo-Methyl Derivative

  • Compound Description: These azabicycloalkanes, particularly the 1-(3-hydroxphenyl)-6,7-dimethyl derivative, exhibit analgesic and narcotic antagonist properties, demonstrating a balance between antagonist and analgesic effects with low physical dependence potential. []
Source and Classification

Methyl 3-(3-Hydroxyphenyl)butanoate is derived from the esterification of 3-(3-Hydroxyphenyl)butanoic acid with methanol. It falls under the category of esters, which are formed from the reaction of an alcohol with an acid. In this case, the acid is a derivative of phenolic compounds, which are known for their biological activity and utility in medicinal chemistry .

Synthesis Analysis

The synthesis of Methyl 3-(3-Hydroxyphenyl)butanoate can be achieved through several methods:

  1. Esterification Reaction:
    • The primary method involves the esterification of 3-(3-Hydroxyphenyl)butanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
    • The reaction can be represented as follows:
      3 3 Hydroxyphenyl butanoic acid+MethanolH2SO4Methyl 3 3 Hydroxyphenyl butanoate+Water\text{3 3 Hydroxyphenyl butanoic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 3 3 Hydroxyphenyl butanoate}+\text{Water}
    • The reaction is usually conducted under reflux conditions to ensure complete conversion and may require purification steps such as distillation or crystallization to isolate the product .
  2. Alternative Synthetic Pathways:
    • Other methods may involve the use of acyl chlorides or other reactive derivatives of carboxylic acids, although these methods are less common for this specific compound.
Molecular Structure Analysis

Methyl 3-(3-Hydroxyphenyl)butanoate has a molecular structure characterized by:

  • Functional Groups: The presence of an ester functional group (COO-COO-) and a hydroxyl group (OH-OH) on the aromatic ring.
  • Structural Formula: The compound can be visualized as having a butanoate chain attached to a phenolic ring, which contributes to its chemical properties and reactivity.
  • Nuclear Magnetic Resonance Spectroscopy: The 1H^{1}H-NMR spectrum shows characteristic signals for the methyl group attached to the ester (OCH3OCH_3) at around 3.57 ppm, confirming its structure .

Structural Data

  • Molecular Weight: Approximately 208.25 g/mol.
  • Melting Point: Information on melting points is not widely reported but can be determined experimentally.
Chemical Reactions Analysis

Methyl 3-(3-Hydroxyphenyl)butanoate participates in various chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into its constituent acid and alcohol.
  2. Transesterification: This reaction allows for the exchange of the alcohol component with another alcohol, altering its properties and applications.
  3. Reactions with Nucleophiles: The carbonyl carbon in the ester can be attacked by nucleophiles, leading to further synthetic transformations.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and organic synthesis.

Mechanism of Action

The mechanism of action for Methyl 3-(3-Hydroxyphenyl)butanoate primarily relates to its biological activity as a potential analgesic agent. While detailed mechanisms specific to this compound are not extensively documented, compounds bearing similar structures often interact with biological targets such as:

  • Enzymatic Inhibition: Compounds with hydroxyl groups can act as inhibitors for certain enzymes involved in pain pathways.
  • Receptor Modulation: The phenolic structure may allow interaction with neurotransmitter receptors or other signaling pathways related to pain perception .
Physical and Chemical Properties Analysis

Methyl 3-(3-Hydroxyphenyl)butanoate exhibits several notable physical and chemical properties:

These properties influence its handling and application in laboratory settings.

Applications

Methyl 3-(3-Hydroxyphenyl)butanoate has several scientific applications:

  1. Pharmaceuticals: It is investigated for its potential use in pain management due to its structural similarity to known analgesics.
  2. Organic Synthesis: As an intermediate in organic synthesis, it can be utilized in creating more complex molecules.
  3. Research Studies: Its properties make it suitable for studies related to drug development and testing.

Properties

CAS Number

1142234-38-5

Product Name

Methyl 3-(3-Hydroxyphenyl)butanoate

IUPAC Name

methyl 3-(3-hydroxyphenyl)butanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23

InChI

InChI=1S/C11H14O3/c1-8(6-11(13)14-2)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3

InChI Key

YAGQTKVZMWEMLI-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)C1=CC(=CC=C1)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.